N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11-19-14(23-20-11)5-3-7-17-15(21)13-4-2-8-18-16(13)22-12-6-9-24-10-12/h2,4,8,12H,3,5-7,9-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXVNKJQYZFAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)C2=C(N=CC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound with potential biological activity that has garnered attention in various fields of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure
The compound's structure can be summarized as follows:
- Core Structure : Pyridine-3-carboxamide
- Functional Groups :
- 1,2,4-Oxadiazole
- Thiolane
- Propyl chain
This unique combination of functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that synthesized oxadiazole derivatives demonstrate better activity against gram-positive bacteria compared to gram-negative strains. Notably, compounds containing the oxadiazole moiety have been identified as potent inhibitors against various bacterial species, such as Bacillus cereus and Bacillus thuringiensis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Bacillus cereus | 20 mm |
| Compound B | Staphylococcus aureus | 18 mm |
| Compound C | Escherichia coli | 12 mm |
Anticancer Activity
The anticancer potential of the compound is particularly noteworthy. Studies have demonstrated its effectiveness against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The cytotoxicity assays indicated that certain derivatives possess IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting promising efficacy in cancer treatment .
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound D | HUH7 | 10.1 |
| Compound E | MCF7 | 15.5 |
| Compound F | HCT116 | 12.8 |
The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes associated with cell proliferation and microbial resistance. Specifically, the oxadiazole ring has been linked to the inhibition of thymidylate synthase, an essential enzyme for DNA synthesis . This action not only hampers cancer cell growth but also enhances the antimicrobial efficacy by disrupting bacterial DNA synthesis pathways.
Study on Antimicrobial Efficacy
In a study conducted by Ahsan et al., a series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with higher lipophilicity due to the presence of the oxadiazole ring showed enhanced permeability through cell membranes, leading to improved antimicrobial activity . The study highlighted the importance of molecular structure in determining biological efficacy.
Study on Anticancer Properties
Another significant investigation focused on the anticancer activity of various oxadiazole derivatives against liver carcinoma cells. The study revealed that several compounds exhibited IC50 values significantly lower than those of conventional chemotherapeutics, indicating their potential as effective anticancer agents . This reinforces the therapeutic promise of this compound in oncology.
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 3-methyl-1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime intermediate.
Procedure :
- Amidoxime Formation :
- Cyclization :
- Reduction to Amine :
Key Data :
Synthesis of 2-(Thiolan-3-yloxy)pyridine-3-carboxylic Acid
Preparation of Thiolan-3-ol
Tetrahydrothiophen-3-ol (thiolan-3-ol) is synthesized via epoxide ring-opening of tetrahydrothiophene-3-oxide.
Procedure :
Nucleophilic Aromatic Substitution
Procedure :
- 2-Fluoropyridine-3-carboxylic acid is reacted with thiolan-3-ol in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base at 100°C for 8 hours.
Key Data :
Amide Coupling Reaction
Activation of Carboxylic Acid
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2) in DCM at 0°C for 2 hours.
Amide Bond Formation
Procedure :
- The acid chloride is reacted with 3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine in DCM containing 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 25°C for 12 hours.
Key Data :
Q & A
Basic Questions
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
- Methodological Answer: Synthesis typically involves coupling the oxadiazole and pyridine-carboxamide moieties via nucleophilic substitution or condensation reactions. Key parameters include:
- Solvent: Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Catalyst/Base: Potassium carbonate (K₂CO₃) or triethylamine (TEA) facilitates deprotonation and intermediate stabilization .
- Temperature: Room temperature (20–25°C) for thiolan-3-yloxy group coupling; elevated temperatures (60–80°C) for oxadiazole ring closure .
- Monitoring: Use TLC with UV visualization and confirm purity via HPLC (>95%) .
- Optimization Strategy: Employ a Design of Experiments (DoE) approach to test solvent/base combinations and reaction times, reducing trial-and-error efforts .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- Key Methods:
- NMR (¹H/¹³C): Assign peaks for the oxadiazole (δ 8.2–8.5 ppm for aromatic protons), pyridine (δ 7.5–8.0 ppm), and thiolan-3-yloxy (δ 3.0–3.5 ppm for CH₂ groups) .
- IR Spectroscopy: Confirm carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and oxadiazole (C=N stretch at ~1550–1600 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]⁺ = 389.15 g/mol) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Assay Design:
- Enzyme Inhibition: Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity) due to the oxadiazole’s affinity for enzyme active sites .
- Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC ≤ 50 µg/mL) using broth microdilution .
- Cytotoxicity: Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, noting IC₅₀ discrepancies between cell types .
Advanced Questions
Q. How can contradictory bioactivity data across cell lines be resolved?
- Systematic Approach:
- Dose-Response Curves: Establish IC₅₀ values in triplicate across 6–8 concentrations to assess reproducibility .
- Mechanistic Profiling: Use RNA sequencing to identify differential gene expression in responsive vs. non-responsive cell lines .
- Solubility Adjustments: Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent interference .
- Case Study: A 2023 study resolved discrepancies in a related oxadiazole derivative by correlating bioactivity with cellular uptake rates measured via LC-MS .
Q. What computational strategies predict metabolic stability and guide structural modifications?
- Tools & Workflow:
- ADMET Prediction: Use SwissADME or ADMETLab to assess CYP450 metabolism and hepatotoxicity risks .
- Molecular Dynamics (MD): Simulate binding to cytochrome P450 3A4 to identify metabolically labile sites (e.g., thiolan-3-yloxy group) .
- QSAR Models: Replace the 3-methyl group on the oxadiazole with electron-withdrawing substituents (e.g., -CF₃) to enhance stability .
Q. How to design a multi-step synthesis route balancing atom economy and functional group compatibility?
- Retrosynthetic Analysis:
- Step 1: Synthesize 3-methyl-1,2,4-oxadiazole-5-propylamine via cyclization of amidoxime with acetic anhydride .
- Step 2: Prepare 2-(thiolan-3-yloxy)pyridine-3-carboxylic acid via Mitsunobu reaction (DIAD/TPP) .
- Step 3: Couple intermediates using EDC/HOBt, achieving >75% yield .
- Atom Economy: Use one-pot reactions for oxadiazole formation to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
